molecular formula C21H20N4O3 B10985766 2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-indol-6-yl)acetamide

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B10985766
M. Wt: 376.4 g/mol
InChI Key: ZVCUTLUWFKATLY-UHFFFAOYSA-N
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Description

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(1H-INDOL-6-YL)ACETAMIDE is a complex organic compound that features both imidazolidinyl and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(1H-INDOL-6-YL)ACETAMIDE typically involves the coupling of an indole derivative with an imidazolidinone derivative. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amine and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(1H-INDOL-6-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(1H-INDOL-6-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(1H-INDOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The imidazolidinone group may also contribute to the compound’s overall biological effects by stabilizing its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(1H-INDOL-6-YL)ACETAMIDE apart is its unique combination of the indole and imidazolidinone moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C21H20N4O3/c26-19(23-16-7-6-15-8-10-22-17(15)12-16)13-18-20(27)25(21(28)24-18)11-9-14-4-2-1-3-5-14/h1-8,10,12,18,22H,9,11,13H2,(H,23,26)(H,24,28)

InChI Key

ZVCUTLUWFKATLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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